1-(2-Hydroxycycloheptyl)propan-2-one
Description
1-(2-Hydroxycycloheptyl)propan-2-one is a cyclic ketone derivative featuring a seven-membered cycloheptyl ring substituted with a hydroxyl group at the 2-position and a propan-2-one (acetone) moiety. For instance, similar propan-2-one derivatives are synthesized via palladium-catalyzed domino reactions (e.g., α-arylation/O-arylation) or extracted from natural sources like Arctium lappa (burdock) .
Properties
CAS No. |
61154-43-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxycycloheptyl)propan-2-one |
InChI |
InChI=1S/C10H18O2/c1-8(11)7-9-5-3-2-4-6-10(9)12/h9-10,12H,2-7H2,1H3 |
InChI Key |
BHCQOSTUGQYOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxycycloheptyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with a suitable hydroxylating agent to introduce the hydroxyl group at the 2-position, followed by a reaction with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are selected to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxycycloheptyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptyl alcohol derivatives.
Substitution: Formation of various substituted cycloheptyl compounds.
Scientific Research Applications
1-(2-Hydroxycycloheptyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycycloheptyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and conditions.
Comparison with Similar Compounds
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one
- Synthesis: Prepared via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation (72% yield) .
- Applications : Used in pharmaceutical intermediates due to its halogenated aromatic structure.
1-(4-Hydroxyphenyl)propan-2-one
Table 1: Comparison of Aryl-Substituted Propan-2-ones
Heterocyclic Propan-2-one Derivatives
1-(2-Thienyl)-1-propanone
1-(Furan-2-yl)propan-2-one
Table 2: Heterocyclic Propan-2-ones
| Compound | Key Feature | Applications |
|---|---|---|
| 1-(2-Thienyl)-1-propanone | Thiophene ring | Materials science |
| 1-(Furan-2-yl)propan-2-one | Furan ring (biomass-derived) | Green chemistry |
Sulfonyl- and Amino-Substituted Propan-2-ones
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one
- Applications: A novel psychoactive substance (NPS) monitored by the EMCDDA .
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